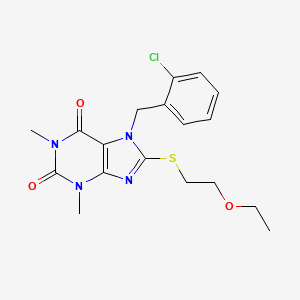![molecular formula C17H17ClN2O3S B2439511 4-{4-[(4-クロロフェニル)スルファニル]-3-ニトロベンジル}モルホリン CAS No. 477869-35-5](/img/structure/B2439511.png)
4-{4-[(4-クロロフェニル)スルファニル]-3-ニトロベンジル}モルホリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}morpholine is an organic compound with a complex structure that includes a morpholine ring, a nitrobenzyl group, and a chlorophenyl sulfanyl group
科学的研究の応用
4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}morpholine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.
作用機序
Target of Action
Related compounds have been shown to interact with theEstrogen receptor beta . This receptor is a part of the nuclear receptor family of intracellular receptors and plays crucial roles in regulating development, metabolic homeostasis, inflammation, and cancer.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}morpholine . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}morpholine typically involves multiple steps. One common route starts with the nitration of 4-chlorophenyl sulfide to introduce the nitro group. This is followed by the alkylation of the resulting nitro compound with morpholine under basic conditions to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products
Reduction: 4-{4-[(4-Chlorophenyl)sulfanyl]-3-aminobenzyl}morpholine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl compounds with extended conjugation.
類似化合物との比較
Similar Compounds
4-{4-[(4-Bromophenyl)sulfanyl]-3-nitrobenzyl}morpholine: Similar structure but with a bromine atom instead of chlorine.
4-{4-[(4-Chlorophenyl)sulfanyl]-3-aminobenzyl}morpholine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}morpholine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro group and a morpholine ring allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and development .
特性
IUPAC Name |
4-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-14-2-4-15(5-3-14)24-17-6-1-13(11-16(17)20(21)22)12-19-7-9-23-10-8-19/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQYFNUXOVPXKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[3-(trifluoromethyl)benzylidene]-2-thiophenecarbohydrazide](/img/structure/B2439428.png)
![ethyl 3-{2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate](/img/structure/B2439429.png)



![2-(1H-indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2439435.png)
![1-Benzyl-1,6-diazaspiro[3.3]heptane](/img/structure/B2439437.png)

![6-bromobenzo[d]isothiazol-3(2H)-one](/img/structure/B2439440.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2439443.png)


![ETHYL 2-(2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B2439447.png)

